molecular formula C12H17ClN4 B1470796 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 1510369-33-1

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B1470796
CAS No.: 1510369-33-1
M. Wt: 252.74 g/mol
InChI Key: QPYURWKWYHWOLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine consists of a pyrimidine ring, which is a heterocyclic aromatic compound, attached to a cyclopropyl group and a 4-methylpiperazin-1-yl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidines are known to undergo a variety of reactions. For instance, nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond .

Scientific Research Applications

Ligand Optimization in Histamine H4 Receptor Studies

Altenbach et al. (2008) conducted a study focusing on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), optimizing potency and evaluating anti-inflammatory and antinociceptive activities. This research underlines the relevance of pyrimidine derivatives in developing H4R antagonists for potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).

Regioselective Synthesis Using Organolithium Reagents

Abdou (2006) explored the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. This process demonstrates the versatility of pyrimidine structures in synthesizing various chemically relevant compounds, highlighting the potential for further exploration in pharmaceuticals and organic chemistry (Abdou, 2006).

Synthesis of 4-Piperazino-5-methylthiopyrimidines

Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with various properties, including antiemetic and tranquilizing effects. This research illustrates the broad pharmacological potential of pyrimidine derivatives, particularly in the development of new therapeutic agents (Mattioda et al., 1975).

Cholinesterase and Aβ-Aggregation Inhibition

A study by Mohamed et al. (2011) on 2,4-disubstituted pyrimidines revealed their dual role as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. This discovery is significant in Alzheimer's disease research, suggesting a new avenue for therapeutic intervention (Mohamed et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them for their anticancer and anti-5-lipoxygenase activities. This study highlights the potential of pyrimidine derivatives in cancer therapy and inflammation management (Rahmouni et al., 2016).

Development of CB2 Neutral Antagonists

Tuo et al. (2018) developed novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists through a scaffold hopping strategy. These compounds, particularly effective in nanomolar ranges, show promise in the study of cannabinoid receptors and related therapeutic applications (Tuo et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can inhibit certain kinases, leading to changes in phosphorylation states of target proteins. Additionally, this compound can interact with receptor proteins, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound can modulate metabolic pathways, leading to changes in energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization. Additionally, this compound can affect the synthesis and degradation of specific metabolites, altering cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The compound’s distribution within different cellular compartments can affect its interactions with target biomolecules and its overall efficacy .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYURWKWYHWOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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